BRD9539
BRD9539
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. It inhibits polycomb repressive complex 2 (PRC2) to a similar extent with 54 and 43% activity remaining for G9a and PRC2, respectively, when used at a concentration of 10 µM. It is selective for G9a and PRC2 over SU39H1 and NDMT1 up to a concentration of 40 µM. It is more potent than BRD4770 in enzyme assays but has no activity in cell-based assays when used at concentrations of 5 and 10 µM.
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM.
Brand Name:
Vulcanchem
CAS No.:
1374601-41-8
VCID:
VC0522005
InChI:
InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28)
SMILES:
C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4
Molecular Formula:
C24H21N3O3
Molecular Weight:
399.4 g/mol
BRD9539
CAS No.: 1374601-41-8
Cat. No.: VC0522005
Molecular Formula: C24H21N3O3
Molecular Weight: 399.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. It inhibits polycomb repressive complex 2 (PRC2) to a similar extent with 54 and 43% activity remaining for G9a and PRC2, respectively, when used at a concentration of 10 µM. It is selective for G9a and PRC2 over SU39H1 and NDMT1 up to a concentration of 40 µM. It is more potent than BRD4770 in enzyme assays but has no activity in cell-based assays when used at concentrations of 5 and 10 µM. BRD9539 is an inhibitor of euchromatin histone methyltransferase 2 (EHMT2), also known as G9a, with an IC50 value of 6.3 µM. |
|---|---|
| CAS No. | 1374601-41-8 |
| Molecular Formula | C24H21N3O3 |
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | 2-benzamido-1-(3-phenylpropyl)benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C24H21N3O3/c28-22(18-11-5-2-6-12-18)26-24-25-20-16-19(23(29)30)13-14-21(20)27(24)15-7-10-17-8-3-1-4-9-17/h1-6,8-9,11-14,16H,7,10,15H2,(H,29,30)(H,25,26,28) |
| Standard InChI Key | WPXMEOBILYVKBC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)C(=O)O)N=C2NC(=O)C4=CC=CC=C4 |
| Appearance | Solid powder |
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